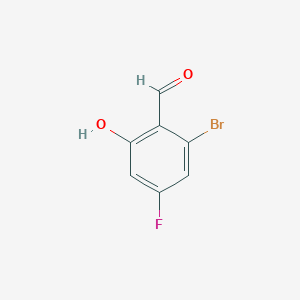

2-Bromo-4-fluoro-6-hydroxybenzaldehyde

Descripción

2-Bromo-4-fluoro-6-hydroxybenzaldehyde is a halogenated benzaldehyde derivative featuring bromine (Br) at position 2, fluorine (F) at position 4, and a hydroxyl (-OH) group at position 6 on the aromatic ring. This compound belongs to a class of substituted benzaldehydes, which are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The aldehyde (-CHO) group at position 1 enhances its reactivity, enabling use in condensation and cross-coupling reactions.

Propiedades

IUPAC Name |

2-bromo-4-fluoro-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-6-1-4(9)2-7(11)5(6)3-10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLQHUVYWIZCDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-6-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a suitable benzaldehyde precursor. For example, starting with 3-fluorobromobenzene, the compound can be synthesized through a series of reactions involving n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-4-fluoro-6-hydroxybenzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-Bromo-4-fluoro-6-hydroxybenzoic acid, while reduction produces 2-Bromo-4-fluoro-6-hydroxybenzyl alcohol.

Aplicaciones Científicas De Investigación

2-Bromo-4-fluoro-6-hydroxybenzaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-fluoro-6-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparación Con Compuestos Similares

Key Observations :

- Positional Isomerism : The compound 4-Bromo-2-fluoro-6-hydroxybenzaldehyde (similarity 0.94) is a positional isomer of the target molecule, differing in Br and F positions. This alters electronic effects and hydrogen-bonding capabilities .

- Halogen Diversity : The presence of Cl in 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde increases molecular weight (251.48 g/mol) and steric hindrance compared to the target compound .

Physico-Chemical Properties

Comparative data for selected compounds are summarized below:

*Calculated based on atomic masses.

Key Findings :

- Molar Mass : Halogen substitution (Br, F) increases molar mass, impacting density and boiling points.

- Thermal Stability : Compounds with intramolecular hydrogen bonding (e.g., 4-Bromo-2-hydroxy-6-methylbenzaldehyde) exhibit higher melting points .

- Acidity : The -COOH group in 2-Bromo-4-fluoro-6-methylbenzoic acid (pKa ~2.8) makes it more acidic than the target aldehyde .

Actividad Biológica

2-Bromo-4-fluoro-6-hydroxybenzaldehyde is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of bromine, fluorine, and hydroxyl groups, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Bromo-4-fluoro-6-hydroxybenzaldehyde is C7H4BrF O2. The compound features a benzene ring with three substituents: a bromine atom at position 2, a fluorine atom at position 4, and a hydroxyl group at position 6, along with an aldehyde functional group. This specific arrangement contributes to its reactivity and biological properties.

The biological activity of 2-Bromo-4-fluoro-6-hydroxybenzaldehyde is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's affinity for specific enzymes or receptors. Additionally, the halogen substitutions (bromine and fluorine) can influence the compound's lipophilicity and metabolic stability, potentially affecting its pharmacokinetics and bioavailability.

Antimicrobial Activity

Studies have indicated that 2-Bromo-4-fluoro-6-hydroxybenzaldehyde exhibits antimicrobial properties against various pathogens. For instance, it has been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion assays. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it could inhibit the proliferation of several cancer cell lines, including human leukemia (HL-60) and hepatocellular carcinoma (SMMC-7721) cells. The proposed mechanism involves induction of apoptosis through activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound has shown promising results in reducing inflammation in cellular models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a role in modulating inflammatory responses. This activity could be beneficial for conditions like arthritis or other inflammatory diseases.

Case Studies

| Study | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus. | |

| Anticancer Activity | Induced apoptosis in HL-60 cells; reduced proliferation in SMMC-7721 cells. | |

| Anti-inflammatory Activity | Decreased levels of TNF-alpha and IL-6 in vitro. |

Applications in Medicinal Chemistry

Due to its diverse biological activities, 2-Bromo-4-fluoro-6-hydroxybenzaldehyde serves as a valuable intermediate in drug development. Its derivatives are being investigated for potential therapeutic applications in treating infections, cancer, and inflammatory diseases. Moreover, its unique structure allows for modifications that can enhance efficacy or reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.